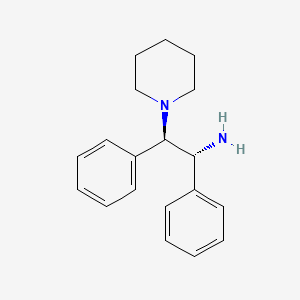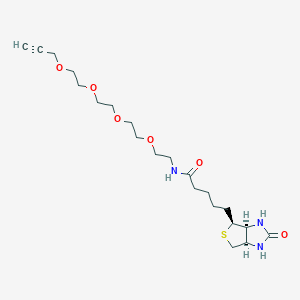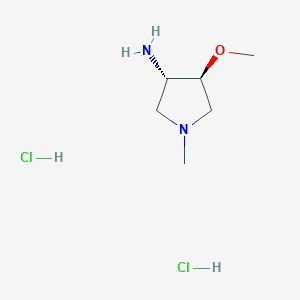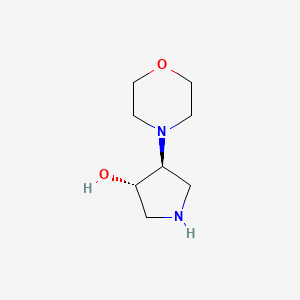![molecular formula C8H17ClN2O B3095401 5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride CAS No. 1262774-69-5](/img/structure/B3095401.png)
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride
Vue d'ensemble
Description
5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride is a chemical compound with the empirical formula C8H17ClN2O and a molecular weight of 192.69 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string representation of the molecule is O=C(CC1)NC1CNC©C.[H]Cl . The InChI representation is 1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H .Physical And Chemical Properties Analysis
The compound is provided in solid form . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Biomedical Applications of Pyrrolidinone Derivatives
Pyrrolidinone and its derivatives are widely studied for their diverse biological activities. The compound's structure, characterized by the pyrrolidinone ring, is a common scaffold in medicinal chemistry, contributing to various drug properties. For example, pyrrolidinone derivatives have been investigated for their roles in drug discovery, showcasing versatility in addressing human diseases. Their pharmacophore's sp3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, a phenomenon beneficial in designing drug candidates with selective biological activities (Li Petri et al., 2021).
Material Science and Nanotechnology
In material science, poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers, which share the isopropylamine moiety with the compound , are extensively explored for their thermo-responsive properties. These materials are promising for biomedical applications, including drug delivery systems and tissue engineering, due to their ability to undergo phase transitions in response to temperature changes. The incorporation of pyrrolidinone structures into polymer chains could potentially enhance these materials' biocompatibility and functionality, paving the way for innovative biomedical devices and treatments (Lanzalaco & Armelin, 2017).
Chemical Synthesis and Pharmaceutical Development
The versatility of pyrrolidinone scaffolds is also evident in their role in chemical synthesis and pharmaceutical development. Hybrid catalysts, for example, have been utilized in synthesizing pyranopyrimidine scaffolds, highlighting the pyrrolidinone derivatives' applicability in developing medicinal and pharmaceutical compounds. These catalysts facilitate the synthesis of complex molecular structures, demonstrating the potential of pyrrolidinone derivatives in drug synthesis and development (Parmar, Vala, & Patel, 2023).
Safety and Hazards
The compound is classified under GHS07 and has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
5-[(propan-2-ylamino)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLPQJPBDVCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)



![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)



![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)